1-adamantylmethyl 4-nitrobenzoate
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Description
“Methyl 4-nitrobenzoate” is a compound with the molecular formula C8H7NO4 . It’s used in the synthesis of dyes and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . In a study, the ester produced in the first step (ethyl 4-nitrobenzoate) was pumped in ethanol, through a 10% Pd/C catalyst cartridge in a continuous flow system .Molecular Structure Analysis
The molecular structure of “Methyl 4-nitrobenzoate” consists of a benzene ring with a nitro group (NO2) and a methyl ester group (CO2CH3) attached .Physical and Chemical Properties Analysis
“Methyl 4-nitrobenzoate” has a molecular weight of 181.15 . It’s a compound with the linear formula O2NC6H4CO2CH3 .Safety and Hazards
Future Directions
Research on the biodegradation of nitroaromatic compounds has yielded a wealth of information on the microbiological, biochemical, and genetic aspects of the process . New metabolic pathways have been discovered and genes and enzymes responsible for key transformation reactions have been identified and characterized . This knowledge and advances in pathway engineering have helped further understanding of the nature of nitroaromatic biodegradation and the development of bioremediation solutions .
Properties
IUPAC Name |
1-adamantylmethyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c20-17(15-1-3-16(4-2-15)19(21)22)23-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVKAPDQTZCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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